molecular formula C15H21FN6O4S B2601551 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034380-92-0

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2601551
CAS No.: 2034380-92-0
M. Wt: 400.43
InChI Key: JCPPLXZSNYOJMG-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic small molecule characterized by a fluoropyrimidine core linked to a piperidine ring and an imidazolidine carboxamide scaffold. The 5-fluoropyrimidin-2-yl group is a key pharmacophore often associated with kinase inhibition or nucleotide mimicry in medicinal chemistry. The methylsulfonyl moiety enhances solubility and may contribute to target binding through polar interactions.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN6O4S/c1-27(25,26)22-7-6-21(15(22)24)14(23)19-8-11-2-4-20(5-3-11)13-17-9-12(16)10-18-13/h9-11H,2-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPPLXZSNYOJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring substituted with a 5-fluoropyrimidine moiety, an imidazolidine core, and a methylsulfonyl group. This unique combination is believed to enhance its biological activity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The fluoropyrimidine component may enhance binding affinity to nucleic acids or proteins, potentially inhibiting their functions.
  • Cell Cycle Regulation : It has been shown to induce apoptosis in cancer cell lines by modulating key apoptotic proteins such as cleaved PARP and caspase 3, which are critical for programmed cell death.
  • Signal Transduction Pathways : The compound may influence pathways such as PI3K/AKT, which are essential for cell proliferation and survival.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

Study Cell Line Concentration Effect
MCF-710 µMInduced apoptosis via increased cleaved PARP levels
MDA-MB-23120 µMReduced DDX3 expression, leading to cell cycle arrest
HCT1165 µMInhibited proliferation by affecting ROS levels

Case Studies

  • MCF-7 Breast Cancer Cells : In a study, treatment with the compound resulted in significant reduction in cell viability after 48 hours, demonstrating dose-dependent effects on apoptosis markers. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis.
  • MDA-MB-231 Cells : Another investigation focused on the impact of the compound on DDX3 expression in aggressive breast cancer cells. Results indicated that treatment led to decreased DDX3 levels and increased apoptotic protein expression, suggesting potential for therapeutic use in breast cancer management.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest favorable absorption and distribution characteristics due to its lipophilic nature. Toxicological assessments indicate low cytotoxicity in normal cell lines at therapeutic concentrations.

Future Directions

Further research is needed to fully elucidate the pharmacological profile of this compound. Potential areas of exploration include:

  • In Vivo Studies : To assess efficacy and safety in animal models.
  • Mechanistic Studies : To clarify the exact pathways influenced by the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on shared structural and functional features:

Fluoropyrimidine Derivatives

The compound in Example 53 of , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, contains a 5-fluoropyrimidine core linked to a chromen-4-one system. Both this compound and the target molecule incorporate fluorinated pyrimidine groups, which are known to enhance metabolic stability and binding affinity in kinase inhibitors (e.g., EGFR or VEGFR targets).

Sulfonamide/Sulfonyl Motifs

The methylsulfonyl group in the target compound contrasts with the sulfonamide moiety in Example 53. Sulfonamides are common in dihydrofolate reductase inhibitors (e.g., sulfamethoxazole) and carbonic anhydrase inhibitors, while sulfonyl groups often improve membrane permeability. The substitution of sulfonamide with methylsulfonyl may reduce hydrogen-bonding capacity but increase lipophilicity, impacting blood-brain barrier penetration or off-target effects .

Q & A

Basic: What are the recommended methodologies for optimizing the synthesis route of this compound?

Answer:
Synthesis optimization should integrate statistical experimental design (DoE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify critical factors influencing yield and purity. Central composite designs may further refine optimal conditions . Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing experimental iterations . Post-synthesis, HPLC and NMR should validate structural fidelity, with mass spectrometry confirming molecular weight .

Basic: How can researchers address solubility challenges during in vitro assays?

Answer:
Solubility profiling should begin with solvent screening using dimethyl sulfoxide (DMSO) or aqueous buffers at physiological pH. If insolubility persists, structural analogs (e.g., pyridine derivatives with fluorinated or sulfonyl groups) can guide derivatization strategies . Co-solvency approaches (e.g., PEG-400) or nanoformulation (liposomes, micelles) may enhance bioavailability. Dynamic light scattering (DLS) and UV-Vis spectroscopy are critical for quantifying solubility and stability .

Advanced: What computational strategies are effective for elucidating the compound’s mechanism of action?

Answer:
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, while molecular dynamics simulations (e.g., GROMACS) assess stability over time. Quantum mechanics/molecular mechanics (QM/MM) hybrid models are valuable for studying electron transfer in catalytic sites . Pair these with experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to reconcile computational predictions with empirical data .

Advanced: How should researchers resolve contradictions in pharmacokinetic data from different assays?

Answer:
Data reconciliation requires cross-validation using orthogonal methods. For example, discrepancies in metabolic stability (e.g., microsomal vs. hepatocyte assays) may arise from enzyme activity differences. Use LC-MS/MS to quantify metabolites across platforms and apply multivariate analysis (e.g., PCA) to identify outliers . If contradictions persist, revisit assay conditions (e.g., incubation time, substrate concentration) and validate with in vivo pharmacokinetic studies .

Advanced: What advanced spectroscopic techniques are recommended for characterizing stereochemical purity?

Answer:
Chiral purity can be confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy. For dynamic stereochemistry, use NMR techniques like NOESY or ROESY to detect spatial proximity of protons. High-resolution mass spectrometry (HRMS) coupled with ion mobility separates diastereomers based on collision cross-sections . For fluorinated moieties, ¹⁹F NMR provides specificity due to its high sensitivity and lack of background signals .

Basic: What are the best practices for ensuring reproducibility in biological activity assays?

Answer:
Standardize cell lines (e.g., ATCC-certified) and culture conditions (e.g., passage number, serum batch). Use positive controls (e.g., known inhibitors for enzyme assays) and plate normalization controls (e.g., CellTiter-Glo® for viability). Replicate experiments across independent labs and employ blinded data analysis to minimize bias. Statistical power analysis should determine sample sizes a priori .

Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound?

Answer:
SAR design should include systematic modifications to the fluoropyrimidine, piperidine, and methylsulfonyl groups. Synthesize analogs via parallel synthesis or combinatorial chemistry. Use free-energy perturbation (FEP) calculations to prioritize substituents with favorable binding energies . Test analogs in tiered assays: primary (e.g., target binding), secondary (e.g., cellular efficacy), and tertiary (e.g., toxicity in zebrafish models). Apply clustering algorithms to identify pharmacophore patterns .

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